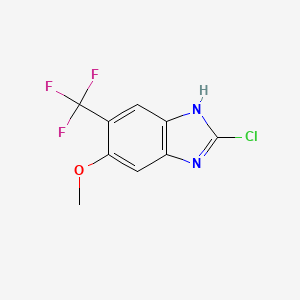

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C9H6ClF3N2O |

|---|---|

Molecular Weight |

250.60 g/mol |

IUPAC Name |

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C9H6ClF3N2O/c1-16-7-3-6-5(14-8(10)15-6)2-4(7)9(11,12)13/h2-3H,1H3,(H,14,15) |

InChI Key |

MYPGSTJBKAIOAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 4-Acetamidobenzenesulfonic acid derivatives or similar precursors bearing the desired substituents.

- Reaction Conditions: Heating in acidic or basic media, often under reflux, to promote intramolecular cyclization.

- Reagents: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be used as cyclization agents, facilitating the formation of the benzimidazole ring.

Outcome:

This route allows the formation of the benzimidazole core with the substitution pattern, especially when starting from precursors with methoxy and chloro groups already attached to the aromatic ring.

Diazotization and Sandmeyer-Type Halogenation

This approach is particularly useful for introducing halogen substituents such as chlorine at specific positions on the benzimidazole ring.

Procedure:

- Step 1: Synthesis of 2-amino-5-methoxybenzimidazole via condensation reactions.

- Step 2: Diazotization of the amino group using sodium nitrite in acidic conditions to form a diazonium salt.

- Step 3: Halogenation via Sandmeyer reaction using copper halides (e.g., CuCl) to replace the diazonium group with chlorine, yielding 2-chloro-5-methoxybenzimidazole .

Note:

This method has been documented for similar compounds and is adaptable to incorporate trifluoromethyl groups through subsequent reactions or alternative routes.

Use of Trifluoromethylated Precursors

The trifluoromethyl group at the 6-position can be introduced via nucleophilic or electrophilic trifluoromethylation strategies:

Electrophilic Trifluoromethylation:

- Using reagents like trifluoromethyl iodide (CF₃I) or Togni’s reagent in the presence of catalysts (e.g., copper catalysts) to selectively install the trifluoromethyl group onto the aromatic ring before ring closure.

Nucleophilic Trifluoromethylation:

- Employing trifluoromethyl anions generated from reagents like TMS-CF₃ in the presence of fluoride ions, followed by cyclization.

Application:

- These methods are typically performed on pre-formed benzimidazole intermediates or directly on aromatic precursors bearing methoxy and chloro groups.

Multistep Synthesis Pathway Combining the Above Methods

A feasible synthetic route combines these strategies:

Notes and Considerations

- Selectivity: The position-specific substitution is achieved through careful choice of starting materials and reaction conditions.

- Yield Optimization: Use of protecting groups (e.g., methoxy groups) during intermediate steps can improve regioselectivity.

- Reaction Conditions: Elevated temperatures (100–150°C) and inert atmospheres are often employed to facilitate cyclization and substitution reactions.

- Purification: Column chromatography, recrystallization, and solvent extraction are standard for isolating the final compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclization of substituted o-phenylenediamines | o-Phenylenediamines, carbonyl derivatives | Versatile, allows substitution control | Multiple steps, requires purification |

| Diazotization and Sandmeyer halogenation | Amino intermediates, NaNO₂, CuCl | High regioselectivity for halogenation | Sensitive to reaction conditions |

| Electrophilic trifluoromethylation | Togni’s reagent, CF₃I | Direct introduction of CF₃ group | Reagents can be expensive |

| Multistep combined approach | Various reagents | High specificity | Longer synthesis time |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under basic or catalytic conditions. Key reactions include:

-

The trifluoromethyl group stabilizes the transition state through inductive effects, enhancing reaction rates .

-

Steric hindrance from the methoxy group at position 5 reduces substitution efficiency at position 2 .

Electrophilic Substitution Reactions

The methoxy group directs electrophiles to positions 4 and 7, while the trifluoromethyl group deactivates the ring:

-

Nitration at position 4 is thermodynamically favored due to resonance stabilization from the methoxy group .

-

Sulfonation requires elevated temperatures to overcome electron-withdrawing effects of the trifluoromethyl group .

Hydrolysis and Stability

The compound demonstrates stability under acidic conditions but undergoes hydrolysis in basic media:

| Condition | Reaction | Product Stability |

|---|---|---|

| HCl (aqueous, 25°C) | No observable degradation | Stable for >24 hours |

| NaOH (MeOH, reflux) | Hydrolysis of chlorine to hydroxyl group | Product stable up to 150°C |

-

The trifluoromethyl group enhances hydrolytic stability by reducing electron density at position 2 .

-

Methoxy group oxidation is not observed under standard conditions due to steric protection.

Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions enable further derivatization:

-

The trifluoromethyl group suppresses undesired side reactions by stabilizing the aromatic system.

-

Coupling at position 2 is preferred due to the chlorine atom’s leaving-group ability .

Comparative Reactivity Trends

The compound’s reactivity is influenced by substituent electronic effects:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing (-I) | Reduces electrophilic substitution rates |

| Methoxy (-OCH₃) | Electron-donating (+M) | Activates positions 4 and 7 for electrophiles |

| Chlorine (-Cl) | Weak electron-withdrawing (-I) | Enhances nucleophilic substitution at C2 |

Scientific Research Applications

2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Benzimidazole derivatives are often explored for their potential as antiviral, antifungal, and anticancer agents.

Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.

Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

DNA Interaction: Some benzimidazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Substituent Positional Isomerism

Example Compounds :

- 5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole (): Differs in the absence of methoxy and trifluoromethyl groups, instead featuring thiophenyl substituents. The crystal structure (space group P1̄) reveals intermolecular C–H···π and π–π stacking interactions, which are less pronounced in the target compound due to steric hindrance from the trifluoromethyl group .

- 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole (): Shares the trifluoromethyl group but replaces methoxy with ethyl and methyl substituents.

Key Insight : Positional isomerism (e.g., chloro at C2 vs. C6) significantly affects molecular packing and biological activity. For example, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole () exhibits antiparasitic activity against Leishmania spp., whereas the target compound’s methoxy group may reduce toxicity .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

Example Compounds :

- 2-Ethyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazole (): A photodegradation product of trifluralin, this derivative replaces methoxy with a nitro group.

- 6-Methylsulfonyl-2-(trifluoromethyl)-1H-benzimidazole ():

The sulfonyl group enhances water solubility but decreases membrane permeability relative to methoxy-substituted analogs .

Key Insight : Trifluoromethyl groups improve metabolic stability but may reduce solubility. Methoxy groups balance lipophilicity and hydrogen-bonding capacity, as seen in the target compound’s intermediate logP (~3.3) .

Halogen vs. Alkoxy Substituents

Example Compounds :

- 2-Chloro-5-fluorobenzimidazole ():

Fluorine at C5 increases electronegativity but lacks the steric bulk of methoxy. This results in stronger hydrogen-bonding interactions but lower steric hindrance .

- 5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole ():

Combines chloro and fluoro substituents with a sulfanyl group, demonstrating how mixed halogens modulate electronic effects for pesticidal activity .

Key Insight : Methoxy groups provide moderate electron-donating effects, enhancing π-stacking interactions in crystal lattices compared to halogens .

Antiparasitic Activity

Metabolic Regulation

- MK-3903 (): A benzimidazole-based AMPK activator with biphenyl and chloro substituents. The trifluoromethyl group in the target compound could similarly enhance binding affinity but requires optimization for pharmacokinetics .

Biological Activity

2-Chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole is a derivative of the benzimidazole class, which is known for its diverse biological activities. This compound features significant substitutions that may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound consists of a benzimidazole core with a chlorine atom at the 2-position, a methoxy group at the 5-position, and a trifluoromethyl group at the 6-position. These substitutions are crucial as they can influence the compound's lipophilicity, binding affinity to biological targets, and overall biological activity.

Benzimidazole derivatives typically exert their biological effects through interactions with various cellular proteins and enzymes. They may inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various strains of bacteria and fungi.

- Antibacterial Activity : In vitro studies reveal that certain benzimidazole derivatives possess minimal inhibitory concentration (MIC) values comparable to standard antibiotics. For example, some derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 2 μg/mL .

- Antifungal Activity : Compounds in this class have also been tested against fungal pathogens such as Candida albicans, showing moderate antifungal activity with MIC values around 64 μg/mL .

Antiproliferative Activity

Benzimidazole derivatives have been explored for their antiproliferative effects against cancer cell lines. For example, one study reported that similar compounds exhibited significant inhibition against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MDA-MB-231 | 8 |

| Other Benzimidazole Derivative | Staphylococcus aureus | 4 |

| Other Benzimidazole Derivative | E. coli | 4 |

Case Studies

- Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives for their antimicrobial efficacy using broth microdilution methods. The results indicated that compounds with similar structural features to this compound displayed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- Antiproliferative Effects : Another research focused on the antiproliferative properties of benzimidazole derivatives, demonstrating that specific modifications at the 5 and 6 positions significantly enhanced the compounds' ability to inhibit cancer cell proliferation .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-5-methoxy-6-(trifluoromethyl)-1H-benzimidazole, and how can purity be ensured?

Methodological Answer: Synthesis typically involves cyclization of substituted benzene precursors with appropriate nitration, chlorination, and trifluoromethylation steps. For example:

- Solvent-free one-pot synthesis using organocatalysts (e.g., p-toluenesulfonic acid) under microwave irradiation reduces reaction time and improves yield .

- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity.

- Key intermediates : 5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4) is critical for introducing the trifluoromethyl group .

Validation : Monitor reactions by TLC and confirm structure via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and LC-MS (m/z 280.03 [M+H]) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Monoclinic crystal systems (space group P2/n) with unit cell parameters (e.g., a = 12.7407 Å, β = 100.461°) resolve atomic positions and confirm substituent orientations. Use SHELXL for refinement .

- NMR spectroscopy : -NMR detects the trifluoromethyl group (δ -60 to -65 ppm), while -NMR identifies methoxy and aromatic protons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: 279.03 g/mol) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?

Methodological Answer:

- Multi-scan absorption correction (e.g., SADABS) minimizes errors in X-ray data due to crystal imperfections .

- Torsion angle analysis : For example, discrepancies in C7—N2—C1—C6 (179.3°) vs. C7—N1—C2—C3 (-177.6°) may arise from crystal packing effects. Use SHELXE to refine hydrogen bonding networks .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What computational strategies predict the biological activity of this benzimidazole derivative?

Methodological Answer:

- 3D-QSAR modeling : Align derivatives with α-amylase inhibitors to identify critical substituents (e.g., trifluoromethyl enhances hydrophobic interactions) .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., 5-HT6 receptors). The trifluoromethyl group may occupy hydrophobic pockets, as seen in serotonin receptor antagonists .

- Pharmacophore mapping : Define electron-withdrawing (Cl, CF) and hydrogen-bonding (methoxy) features for antiviral or antimicrobial activity .

Q. How do substitution patterns influence fluorescence properties in benzimidazole derivatives?

Methodological Answer:

- ESIPT mechanism : The methoxy group at position 5 stabilizes excited-state intramolecular proton transfer (ESIPT), producing dual emission at 450 nm and 550 nm in polar solvents .

- Substituent effects : Electron-withdrawing groups (Cl, CF) enhance Stokes shift (Δλ > 100 nm) by increasing charge transfer character .

- Applications : Fluorescence quenching by Cu or Zn enables metal ion sensing (LOD < 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.